molecular formula C18H19N3 B12522771 1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole

1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B12522771
M. Wt: 277.4 g/mol
InChI Key: OPUQFQFITQDNJE-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole is a triazole-based compound featuring a tert-butyl-substituted phenyl group at the N1 position and a phenyl group at the C4 position. The tert-butyl group (C(CH₃)₃) is a sterically bulky, electron-donating substituent that enhances lipophilicity and influences molecular packing in crystalline states. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely used for 1,4-disubstituted triazoles . Its structural rigidity and ability to participate in hydrogen bonding and π-π interactions make it valuable in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-phenyltriazole

InChI

InChI=1S/C18H19N3/c1-18(2,3)15-9-11-16(12-10-15)21-13-17(19-20-21)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

OPUQFQFITQDNJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Reaction Components

  • Azide : Phenyl azide (C₆H₅N₃)
  • Alkyne : 1-(4-tert-Butylphenyl)ethyne (C₁₀H₁₃C≡CH)
  • Catalyst : Copper(I) iodide (CuI) or copper(II) sulfate
  • Base : N,N-Diisopropylethylamine (DIPEA) or sodium ascorbate
  • Solvent : Dimethylformamide (DMF) or water

Mechanism :

  • Activation : The copper catalyst coordinates the alkyne, forming a copper-acetylide intermediate.
  • Cycloaddition : The azide attacks the activated alkyne, forming a triazoline intermediate.
  • Rearrangement : The intermediate undergoes ring contraction to yield the 1,2,3-triazole product.

Optimized Protocol

A representative procedure from literature involves:

  • Mixing phenyl azide (0.5 mmol) and 1-(4-tert-butylphenyl)ethyne (0.5 mmol) in DMF (5 mL).
  • Adding CuI (10 mol%) and DIPEA (1.5 equiv) at 0°C .
  • Stirring for 5 minutes , followed by quenching with ice water.
  • Filtering and washing the precipitate with diethyl ether to yield the product in >95% purity and ~90–97% yield .
Parameter Value
Temperature 0°C
Reaction Time 5 minutes
Catalyst Loading 10 mol% CuI
Yield >95%

Alternative Catalytic Systems

Photoredox-Catalyzed CuAAC

Green LED irradiation has emerged as a sustainable alternative for CuAAC reactions, enabling catalyst-free or low-catalyst conditions.

Procedure :

  • Dissolving phenyl azide and 1-(4-tert-butylphenyl)ethyne in water.
  • Adding EY (a photoredox catalyst, 5 mM) and CuCl₂ (5 mM).
  • Irradiating with green LED (530 nm) for 4 hours at room temperature.
  • Purifying via flash chromatography to yield 85% of the product.
Parameter Value
Catalyst CuCl₂/EY
Solvent H₂O
Light Source Green LED
Yield 85%

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While less common for 1,4-disubstituted triazoles, RuAAC can provide complementary regioselectivity. Ruthenium complexes like Cp*Ru(PPh₃)₂Cl enable 1,5-disubstituted triazoles, which may require post-functionalization to achieve the 1,4-isomer.

Spectral and Structural Characterization

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole is observed at m/z 278.1652 [M+H]⁺ , confirming a molecular weight of 277.16 g/mol .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 300 MHz) :

  • δ 8.39 (br, 1H, triazole NH)
  • δ 8.13–7.69 (m, 4H, aromatic protons)
  • δ 7.66–7.34 (m, 5H, aromatic protons)
  • δ 1.37 (s, 9H, tert-butyl CH₃)

¹³C NMR :

  • δ 148.1 (C, triazole C4)
  • δ 130.6–128.1 (CH, aromatic carbons)
  • δ 36.8 (CH₃, tert-butyl)

Molecular Formula and Properties

Property Value
Molecular Formula C₁₈H₁₉N₃
Molecular Weight 277.16 g/mol
InChI Key Not explicitly reported

Challenges and Optimizations

Steric and Electronic Effects

The tert-butyl group introduces steric hindrance, which can slow reaction rates. However, low-temperature conditions (e.g., 0°C) mitigate this by stabilizing intermediates and reducing side reactions.

Solvent Selection

  • DMF : Enhances reaction efficiency due to its polar aprotic nature.
  • Water : Environmentally friendly but requires photoredox catalysts to achieve comparable yields.

Comparative Analysis of Methods

Method Advantages Limitations
CuAAC (CuI/DIPEA) High yield, rapid reaction Requires anhydrous conditions
Photoredox (CuCl₂/EY) Sustainable, aqueous medium Lower yield, longer reaction time
RuAAC Complementary regioselectivity Complex catalyst synthesis

Applications and Derivatives

1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole serves as a scaffold for:

  • Biological Probes : Modifications at the triazole NH or phenyl groups enable interactions with enzymes or receptors.
  • Material Science : Incorporation into polymers or ligands for metal-organic frameworks (MOFs).

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced triazole derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity
Research has demonstrated that derivatives of 1,2,3-triazoles, including 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole, exhibit significant anti-inflammatory properties. In a study evaluating the COX-1 and COX-2 inhibitory activities of various triazole derivatives, this compound was identified as a selective COX-2 inhibitor with an IC50 value of 20.5 µM, outperforming several standard anti-inflammatory drugs like indomethacin . Furthermore, its efficacy was confirmed in vivo through carrageenan-induced paw edema tests, indicating its potential for therapeutic use in inflammatory conditions .

Antiviral Activity
Another promising application is in the field of virology. A series of 4-phenyl-1H-1,2,3-triazole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 capsid assembly. The structural modifications made to the triazole core significantly enhanced the antiviral activity against HIV-1 . This suggests that compounds like 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole could serve as lead compounds for developing new antiviral agents.

Material Science Applications

Ligands in Coordination Chemistry
The compound has also been explored as a ligand in coordination chemistry. The triazole ring can act as a monodentate or bidentate ligand, forming stable complexes with various metal ions. This property is particularly useful in catalysis and materials science where metal-organic frameworks (MOFs) are utilized . The ability of triazoles to coordinate with metals enhances the functionality of materials used in sensors and catalysts.

Summary of Key Findings

Application Activity/Effect Reference
Anti-inflammatorySelective COX-2 inhibitor (IC50 = 20.5 µM)
AntiviralInhibits HIV-1 capsid assembly
Coordination ChemistryActs as a ligand for metal ions

Case Study 1: Anti-inflammatory Efficacy

In a comparative study involving several triazole derivatives, 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole was shown to reduce inflammation markers significantly more than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted its lower ulcerogenic potential compared to indomethacin and naproxen, making it a safer alternative for long-term use .

Case Study 2: Antiviral Development

A systematic evaluation of various triazole derivatives led to the identification of compounds with potent antiviral properties against HIV. The modifications introduced in the 1-(4-tert-butylphenyl)-4-phenyl framework were crucial for enhancing activity against viral replication .

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected 1,2,3-Triazole Derivatives

Compound Name Substituents (N1/C4) Dihedral Angles (°) Crystal System Key Interactions Ref.
1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole 4-tert-butylphenyl / phenyl Not reported Inferred* Steric hindrance from tert-butyl
1-(4-Cl-3-CF₃-phenyl)-4-phenyl-1H-1,2,3-triazole 4-Cl-3-CF₃-phenyl / phenyl 21.29 (N1-aryl), 32.19 (C4-aryl) Monoclinic (C2/c) Head-to-tail stacking (3.737 Å)
1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole 2-iodophenyl / phenyl Strictly planar Orthorhombic (P2₁2₁2₁) I⋯N halogen bonding (3.15 Å)
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole 4-methoxyphenyl / phenyl Not reported Not reported Enhanced solubility from -OMe

*Inferred from tert-butyl analogs (): The tert-butyl group likely induces significant steric effects, reducing π-π stacking efficiency compared to smaller substituents like Cl or CF₃.

Key Observations :

  • Electron Effects : Electron-withdrawing groups (Cl, CF₃) polarize the triazole ring, enhancing dipole interactions, while tert-butyl (electron-donating) may reduce polarity .
  • Halogen Bonding : The iodo analog () exhibits I⋯N halogen bonding (3.15 Å), absent in tert-butyl derivatives.

Key Observations :

  • Regioselectivity : CuAAC ensures 1,4-regioselectivity across all analogs .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes in vs. hours for conventional heating).
  • Functional Group Tolerance : Bulky tert-butyl groups require optimized conditions to avoid steric hindrance during cycloaddition.

Key Observations :

  • Medicinal Chemistry : Electron-withdrawing groups (Cl, CF₃) enhance binding to enzymatic targets like kinases .
  • Materials Science : Bulky tert-butyl groups improve thermal stability in polymers or metal-organic frameworks (MOFs) .

Biological Activity

1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole can be represented as follows:

C16H18N4\text{C}_{16}\text{H}_{18}\text{N}_4

This compound features a triazole ring which is known for its ability to participate in various biological interactions. Its structure allows it to act as a versatile ligand in coordination chemistry and medicinal chemistry.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within the triazole family can act against a variety of pathogens, including bacteria and fungi. Specifically, 1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 0.5 to 8 μg/mL .

Anticancer Properties

Triazoles have been investigated for their anticancer potential. In vitro studies indicated that 1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggested that this compound increases the expression of pro-apoptotic factors like p53 and enhances caspase-3 activity, leading to programmed cell death .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this triazole derivative has shown anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their structural modifications. The presence of the tert-butyl group on the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioavailability. Studies indicate that variations in substituents on the triazole ring significantly affect the pharmacological profile of these compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by Barbuceanu et al. synthesized various triazole derivatives and evaluated their antimicrobial efficacy. Among them, 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole exhibited superior activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Mechanisms

In a separate investigation focusing on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Table 1: Biological Activity Summary of 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus0.5Inhibition of cell wall synthesis
Escherichia coli8Disruption of membrane integrity
AnticancerMCF-7N/AInduction of apoptosis via p53 activation
HeLaN/ACaspase activation
Anti-inflammatoryMacrophagesN/AInhibition of cytokine production

Q & A

Q. What are the standard methods for synthesizing 1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzaldehydes and triazole precursors. For example, refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields triazole derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading (e.g., copper sulfate in click chemistry), and reaction time. Statistical experimental design (e.g., factorial design) can systematically evaluate these variables to maximize yield and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR data (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and HRMS (e.g., m/z 365.1324 [M+H]⁺) provide precise molecular identification . Additional techniques include IR spectroscopy for functional group analysis (e.g., C=N stretches at ~1600 cm⁻¹) and HPLC for purity assessment .

Q. How should researchers design initial biological activity studies for this triazole derivative?

Begin with in vitro assays targeting hypothesized biological pathways (e.g., enzyme inhibition or antimicrobial activity). Use dose-response curves to determine IC₅₀ or MIC values. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only treatments) to validate results. Replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and electronic properties?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps). Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., solvent effects, temperature gradients). Computational feedback loops refine experimental parameters, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Employ statistical analysis (e.g., ANOVA) to identify outliers or confounding variables. Use mechanistic studies (e.g., isotopic labeling or trapping intermediates) to probe reaction pathways. Cross-validate findings with complementary techniques, such as in situ FTIR to monitor real-time reaction progress .

Q. How can researchers elucidate the compound’s interaction mechanisms with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities and conformational changes. Validate computationally identified binding sites with mutagenesis studies or X-ray crystallography of target-ligand complexes .

Q. What advanced experimental designs are suitable for optimizing large-scale synthesis?

Use response surface methodology (RSM) or Box-Behnken designs to model nonlinear relationships between variables (e.g., temperature, pressure, and stoichiometry). Membrane separation technologies (e.g., nanofiltration) can improve purification efficiency, while process simulation tools (e.g., Aspen Plus) predict scalability challenges .

Q. How can thermodynamic properties (e.g., solubility and stability) be systematically studied?

Determine solubility parameters via phase diagrams using differential scanning calorimetry (DSC). Assess thermal stability with thermogravimetric analysis (TGA). For polymorph screening, employ X-ray crystallography to correlate crystal packing with stability .

Methodological Resources

  • Synthesis Optimization : Refer to factorial design frameworks for variable screening .
  • Data Analysis : Use tools like Python’s SciPy or R for statistical modeling .
  • Computational Tools : Leverage Gaussian (DFT), COMSOL (multiphysics), and AutoDock (molecular docking) .

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